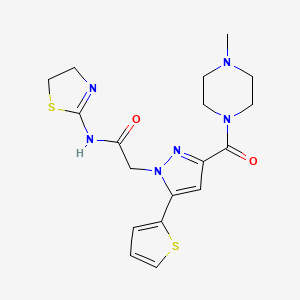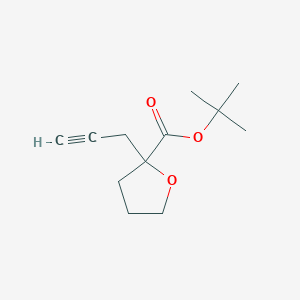
2-(2,4-Difluorophenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,4-Difluorophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for “2-(2,4-Difluorophenoxy)butanoic acid” is 1S/C10H10F2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) . This code provides a specific textual representation of the molecule’s structure.
Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
2-(2,4-Difluorophenoxy)butanoic acid has been utilized in the field of nanofluidics. A study by Ali et al. (2012) describes its use as a photolabile protecting group for the optical gating of synthetic ion channels. These channels, lined with photolabile hydrophobic molecules, can be activated by UV light to allow selective transport of ionic species, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Environmental Impact and Analysis
The compound has been a subject of environmental research. For instance, Werner et al. (2012) explored the sorption of phenoxy herbicides, including 2-(2,4-Difluorophenoxy)butanoic acid, to soil and other materials. This research is crucial for understanding the environmental fate and behavior of such compounds (Werner et al., 2012).
Analytical Method Development
The development of analytical methods for detecting this compound has been a significant area of research. For instance, Rosales-Conrado et al. (2002) developed a method for determining chlorophenoxy acid herbicides, including 2-(2,4-Difluorophenoxy)butanoic acid, in soil using high-performance liquid chromatography (Rosales-Conrado et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be similar to the endogenous auxin: indole acetic acid (iaa) .
Mode of Action
The compound disrupts transport systems and interferes with nucleic acid metabolism .
Biochemical Pathways
It is known to be similar to that of the endogenous auxin: indole acetic acid (iaa) .
Pharmacokinetics
It is known that the compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
Result of Action
The compound induces abnormal growth typical of growth-hormone herbicides . This includes twisting, bending of stems and petioles; leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from these growth abnormalities .
Action Environment
It is known that the compound has no residuality (short: <1 month) .
properties
IUPAC Name |
2-(2,4-difluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLUJUUORFCATB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)
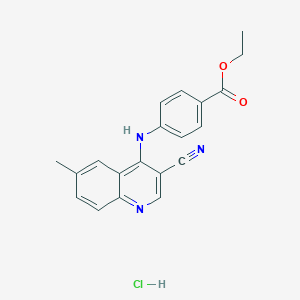
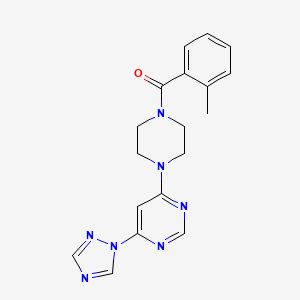

![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)
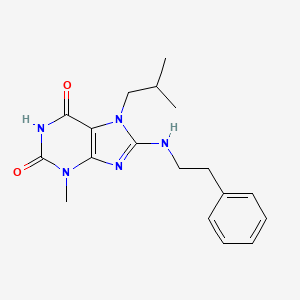



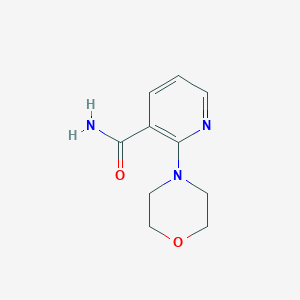
![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)
